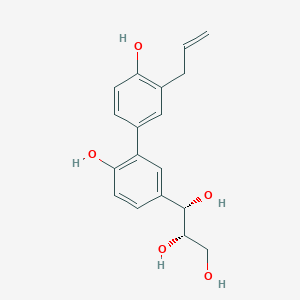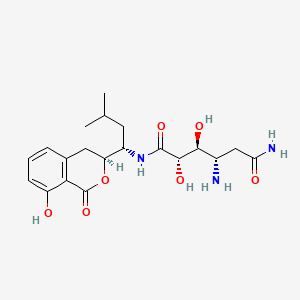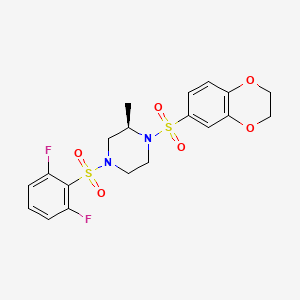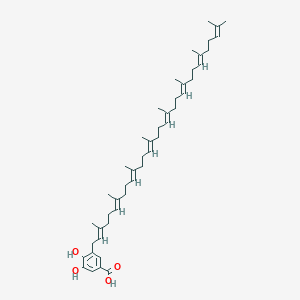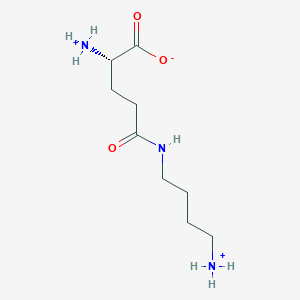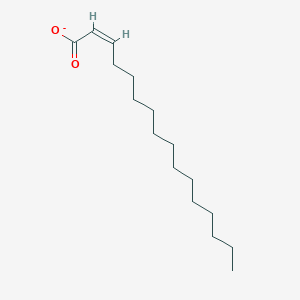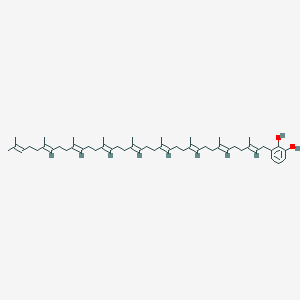![molecular formula C9H10O4 B1265233 (E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)
(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid is a 3-(cis-5,6-dihydroxycyclohexa-1,3-dienyl)acrylic acid. It is a conjugate acid of a 3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylate. It is an enantiomer of a 3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid.
Wissenschaftliche Forschungsanwendungen
Subheading: Acrylamide in Industry and Food Processing
Acrylamide, a derivative of acrylic acid, has a wide range of industrial applications, primarily as a precursor in producing polymers like polyacrylamide. These polymers are extensively used in water and wastewater treatment, pulp and paper processing, and mining and mineral processing. Interestingly, the discovery of acrylamide in heat-treated carbohydrate-rich foods led to extensive research into its formation, particularly its link to the Maillard reaction and the amino acid asparagine. This has significantly advanced our understanding of acrylamide's chemistry and presence in foods, although its impact on human health, especially due to its presence in low quantities in the diet, is still being explored (Taeymans et al., 2004).
Biomedical Applications of Acrylic Acid
Subheading: Acrylic Acid in Biomedical Engineering
The plasma polymerization of acrylic acid has emerged as a potent tool in biomedical engineering, particularly for modifying the surface properties of polymeric materials without affecting their bulk. Thin films with carboxylic acid functional groups derived from plasma polymerization of acrylic acid are especially promising in biomedical applications due to their ability to enhance cell adhesion and proliferation, thereby playing a crucial role in tissue regeneration and biomolecule immobilization. However, while many publications claim the development of suitable coatings for biomedical applications, the need for in-depth studies on the mechanisms of cell-material interactions and coating stability remains (Bitar et al., 2018).
Biochemical Production Routes
Subheading: Biotechnological Production of Acrylic Acid Derivatives
Lactic acid, an important hydroxycarboxylic acid, is commercially produced via the fermentation of sugars present in biomass. It serves as a feedstock for the synthesis of biodegradable polymers and is also considered a precursor for various chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester. The production of these chemicals through biotechnological routes, especially from lactic acid, represents a green chemistry approach, potentially replacing traditional chemical synthesis methods in the future. While some of these biotechnological processes are not yet viable for commercial application, their "greener" properties make them promising candidates for future industrial practices (Gao et al., 2011).
Scientific Research Applications of (E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid
Subheading: Biomedical and Pharmaceutical Research
Synthetic Transformations : The compound (E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid and its derivatives are involved in various synthetic transformations, contributing to the development of novel organic compounds and potential therapeutic agents. For example, the conversion of related diene-diols into enantiomerically pure compounds like 6β-hydroxyshikimic acid is a notable application in organic synthesis (Blacker et al., 1995).
Catalysis and Organic Reactions : This chemical also plays a role in Lewis acid-catalyzed tandem reactions, including Diels–Alder reactions, which are fundamental in creating complex organic structures. Such reactions are crucial in synthesizing various pharmaceutical intermediates and compounds (Schoepfer et al., 1994).
Drug Development and Medicinal Chemistry : Derivatives of (E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid are utilized in the synthesis of novel drugs and bioactive molecules. For instance, the development of new bone cement using less toxic methacrylates demonstrates its potential in biomedical applications, enhancing patient safety and treatment efficacy (Ono et al., 2008).
Material Science and Biotechnology : The compound and its derivatives are instrumental in developing new materials and biotechnological solutions. For example, their use in creating acrylic acid polymers showcases their versatility in producing materials with varied applications, from industrial to medical fields (Darvesh et al., 1999).
Eigenschaften
Produktname |
(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dien-1-yl]prop-2-enoic acid |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,7,9-10,13H,(H,11,12)/b5-4+/t7-,9+/m1/s1 |
InChI-Schlüssel |
AEUBLTTWYCDTGM-HZMPTLLJSA-N |
Isomerische SMILES |
C1=C[C@H]([C@H](C(=C1)/C=C/C(=O)O)O)O |
Kanonische SMILES |
C1=CC(C(C(=C1)C=CC(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1265151.png)

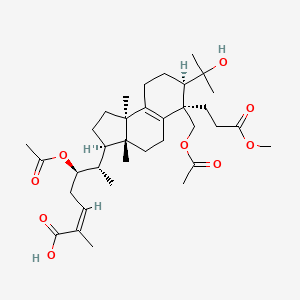
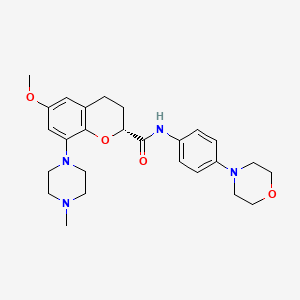
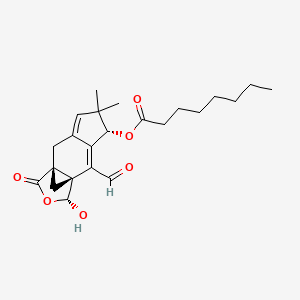
![N'-[(2-methyl-3-nitrophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1265163.png)

